molecular formula C7H10ClN3O2 B2892366 1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride CAS No. 100032-76-6

1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride

Cat. No.: B2892366
CAS No.: 100032-76-6
M. Wt: 203.63
InChI Key: CXNLYIUEYAZYRD-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H10ClN3O2 It is a derivative of hydrazine, characterized by the presence of a nitro group and a methyl group on the phenyl ring

Scientific Research Applications

1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of new materials with specific properties, such as dyes and polymers.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride typically involves the reaction of 4-methyl-2-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride and hydrochloric acid.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming hydrazones and other derivatives.

Common Reagents and Conditions

    Reduction: Tin(II) chloride and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Hydrazine hydrate is used for nucleophilic substitution reactions.

Major Products Formed

    Reduction: The major product is 1-(4-Methyl-2-aminophenyl)hydrazine hydrochloride.

    Substitution: Various hydrazone derivatives can be formed depending on the electrophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenylhydrazine hydrochloride
  • 2-Nitrophenylhydrazine
  • 1-(2-Nitrophenyl)hydrazine

Comparison

1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride is unique due to the presence of both a methyl group and a nitro group on the phenyl ring. This structural feature can influence its reactivity and biological activity compared to other similar compounds. For example, the methyl group can enhance the compound’s lipophilicity, potentially affecting its pharmacokinetics and bioavailability.

Properties

IUPAC Name

(4-methyl-2-nitrophenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c1-5-2-3-6(9-8)7(4-5)10(11)12;/h2-4,9H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNLYIUEYAZYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The commercially available 4-methyl-2-nitro-phenylamine (40 g, 0.23 mol) was dissolved in 12N-hydrochloric acid (100 mL), to which sodium nitrite (16 g, 0.23 mol) dissolved in water (50 mL) was slowly added in drops at 0° C. The reaction mixture was stirred for 30 min at 0° C. After lowering the temperature of the reaction mixture to 0° C., tin (II) chloride (132 g, 0.70 mol) dissolved in 100 mL of 12N-hydrochloric acid was slowly added in drops thereto. The reaction mixture was stirred for 3 h at 0° C. to room temperature. The resulting yellow solid was filtered, washed with a small amount of 6N—HCl, and dried to give the title compound (30 g, Yield 63%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
132 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
63%

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